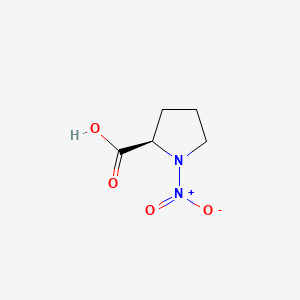
1-methyl-N-(trifluoromethyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-N-(trifluoromethyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a trifluoromethyl group attached to the piperidine ring, which imparts unique chemical and physical properties to the compound
Méthodes De Préparation
The synthesis of 1-methyl-N-(trifluoromethyl)piperidin-4-amine can be achieved through several synthetic routes One common method involves the reaction of piperidine with trifluoromethylating agents under controlled conditionsThe reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound may involve continuous flow reactions, which offer advantages in terms of scalability and efficiency. These methods often utilize catalysts to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
1-Methyl-N-(trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.
Applications De Recherche Scientifique
1-Methyl-N-(trifluoromethyl)piperidin-4-amine has found applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of 1-methyl-N-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
1-Methyl-N-(trifluoromethyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
1-Methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine: This compound also contains a trifluoromethyl group but differs in the position and nature of the substituent on the piperidine ring.
N-Methyl-1-(2-(trifluoromethyl)phenyl)piperidin-4-amine: Similar in structure, this compound has a phenyl group attached to the piperidine ring, which affects its chemical properties and applications.
Propriétés
Formule moléculaire |
C7H13F3N2 |
|---|---|
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
1-methyl-N-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C7H13F3N2/c1-12-4-2-6(3-5-12)11-7(8,9)10/h6,11H,2-5H2,1H3 |
Clé InChI |
ZACYQNDROGDEKY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)NC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B13966124.png)








![3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)




